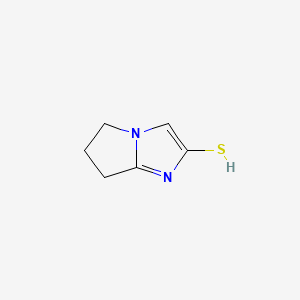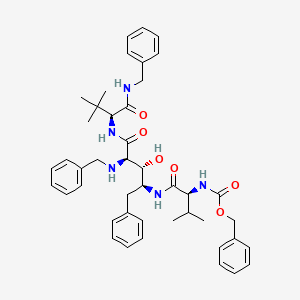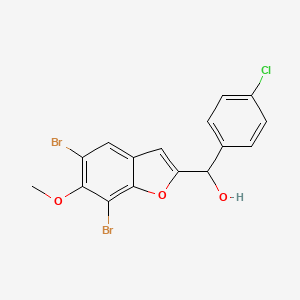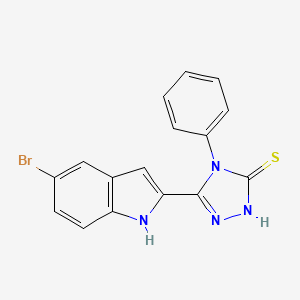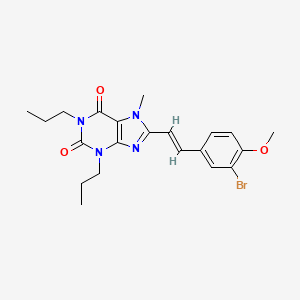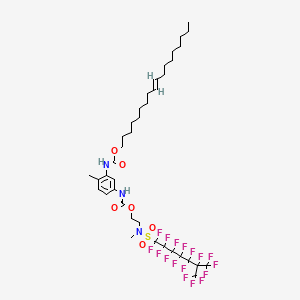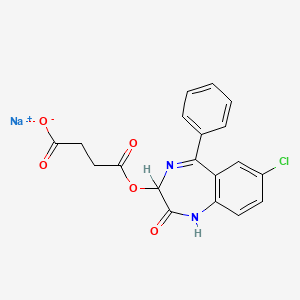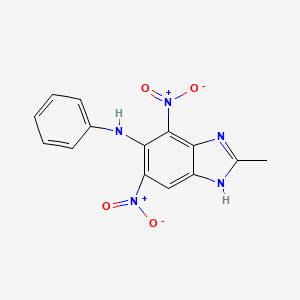
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation and Arylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkylating and arylating agents under controlled conditions
Analyse Des Réactions Chimiques
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under suitable conditions
Applications De Recherche Scientifique
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit the function of enzymes and proteins by binding to their active sites, leading to disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- can be compared with other benzimidazole derivatives such as:
4,6-Dinitro-2-methyl-N-(phenylmethyl)-1H-benzimidazol-5-amine: Similar in structure but with a phenylmethyl group instead of a phenyl group.
4,6-Dinitro-2-methyl-N-(3-phenylpropyl)-1H-benzimidazol-5-amine:
1H-Benzimidazol-5-amine, N,N-dimethyl-4,6-dinitro-: Features dimethyl groups, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- in terms of its specific substituents and their impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
72766-22-4 |
|---|---|
Formule moléculaire |
C14H11N5O4 |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
2-methyl-4,6-dinitro-N-phenyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H11N5O4/c1-8-15-10-7-11(18(20)21)13(14(19(22)23)12(10)16-8)17-9-5-3-2-4-6-9/h2-7,17H,1H3,(H,15,16) |
Clé InChI |
HCQGYYWCIJDXGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


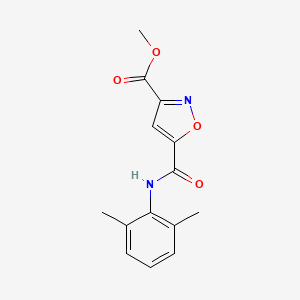
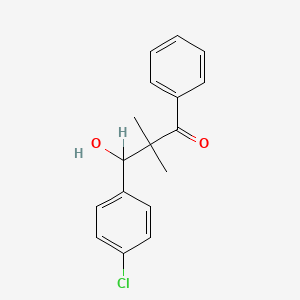

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

